molecular formula C22H22N4O3S B2535461 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-76-1

2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2535461
CAS No.: 941879-76-1
M. Wt: 422.5
InChI Key: TUNCWIXINHMQIO-UHFFFAOYSA-N
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Description

2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is P-glycoprotein (P-gp), a protein that is commonly referred to as ABCB1 . P-gp is an ATP-binding cassette (ABC) transport protein that initiates the active efflux of a broad spectrum of unrelated chemotherapeutic drugs, leading to chemotherapy failure .

Mode of Action

The compound interacts with P-gp, acting as a potent reversal agent against P-glycoprotein-mediated multidrug resistance (MDR) . It is designed to inhibit the efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic drugs .

Biochemical Pathways

The compound affects the ATP-binding cassette transporters pathway, specifically inhibiting the function of P-gp . This results in an increase in the intracellular concentration of chemotherapeutic drugs, enhancing their efficacy .

Result of Action

The compound’s action results in the reversal of multidrug resistance in cells, particularly those undergoing chemotherapy . By inhibiting the function of P-gp, the compound increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its interaction with P-gp . Additionally, the presence of other drugs can also influence the compound’s efficacy due to potential drug-drug interactions .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-16-7-5-15(6-8-16)20(27)26-22-25-19-17(3-2-4-18(19)30-22)21(28)24-13-14-9-11-23-12-10-14/h5-12,17H,2-4,13H2,1H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNCWIXINHMQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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